Cas no 1394718-44-5 (6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)

6-Pyrrolidin-1-ylpyridine-3-carboxamidine dihydrochloride is a chemically stable, high-purity compound primarily used in pharmaceutical and organic synthesis research. Its pyridine and pyrrolidine moieties make it a versatile intermediate for developing bioactive molecules, particularly in kinase inhibitor design. The dihydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating reactions in various experimental conditions. The compound's well-defined structure and consistent reactivity profile ensure reliable performance in coupling reactions and as a building block for heterocyclic systems. Its utility in medicinal chemistry is underscored by its role in synthesizing compounds with potential therapeutic applications. Suitable for controlled laboratory use under standard handling protocols.
6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride structure
1394718-44-5 structure
商品名:6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride
CAS番号:1394718-44-5
MF:C10H15ClN4
メガワット:226.705900430679
CID:4596862
PubChem ID:71756599

6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride 化学的及び物理的性質

名前と識別子

    • 6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
    • 6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride
    • インチ: 1S/C10H14N4.ClH/c11-10(12)8-3-4-9(13-7-8)14-5-1-2-6-14;/h3-4,7H,1-2,5-6H2,(H3,11,12);1H
    • InChIKey: MWBAJKVQYSVYTR-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=NC(N2CCCC2)=CC=1)(N)=N.Cl

6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-112338-5.0g
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
1394718-44-5 95%
5g
$3189.0 2023-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00950895-5g
6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
1394718-44-5 98%
5g
¥9639.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4945-1-1G
6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride
1394718-44-5 95%
1g
¥ 2,884.00 2023-03-31
Enamine
EN300-112338-0.1g
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
1394718-44-5 95%
0.1g
$383.0 2023-10-26
Enamine
EN300-112338-10g
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
1394718-44-5 95%
10g
$4729.0 2023-10-26
Aaron
AR01A1VC-10g
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
1394718-44-5 95%
10g
$6528.00 2023-12-16
A2B Chem LLC
AV47500-5g
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
1394718-44-5 95%
5g
$3392.00 2024-04-20
Aaron
AR01A1VC-2.5g
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
1394718-44-5 95%
2.5g
$2989.00 2023-12-16
1PlusChem
1P01A1N0-5g
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
1394718-44-5 95%
5g
$4004.00 2024-06-21
A2B Chem LLC
AV47500-250mg
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
1394718-44-5 95%
250mg
$610.00 2024-04-20

6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride 関連文献

6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochlorideに関する追加情報

Introduction to 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride (CAS No. 1394718-44-5)

6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 1394718-44-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to the class of pyrrolidine and pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a pyrrolidinyl group linked to a pyridine ring with an amidine functionality at the 3-position, make it a promising candidate for further investigation in medicinal chemistry.

The dihydrochloride salt form of 6-pyrrolidin-1-ylpyridine-3-carboxamidine enhances its solubility and stability, making it more suitable for various biochemical and pharmacological studies. This compound has been extensively explored in recent years due to its potential role in modulating key biological pathways. The pyrrolidinyl moiety is known to contribute to the binding affinity and selectivity of small molecules towards biological targets, while the amidine group provides a site for further chemical modifications, enabling the development of novel derivatives with enhanced pharmacological properties.

In recent scientific literature, 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride has been studied for its potential applications in the treatment of various diseases, including neurological disorders and inflammatory conditions. Research has demonstrated that this compound can interact with specific enzymes and receptors, leading to therapeutic effects. For instance, studies have shown that it may inhibit the activity of certain kinases involved in cancer progression or modulate neurotransmitter receptors in the central nervous system. These findings highlight the compound's significance as a lead molecule for drug discovery programs.

The synthesis of 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the pyrrolidinyl group into the pyridine framework is typically achieved through nucleophilic substitution or condensation reactions, while the formation of the amidine group often involves dehydration or oxidation processes. The final step in synthesizing the dihydrochloride salt ensures that the compound is properly protonated, improving its pharmacokinetic properties.

One of the most compelling aspects of 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride is its versatility in drug design. The presence of multiple functional groups allows chemists to modify various parts of the molecule without losing its core biological activity. This flexibility has led to the development of several analogs that exhibit improved efficacy and reduced side effects compared to earlier versions. Such modifications are crucial in optimizing drug candidates for clinical use, ensuring that they meet stringent safety and efficacy standards.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride. Molecular modeling techniques allow researchers to predict how different structural modifications will affect the compound's biological activity. By simulating interactions between the molecule and target proteins, scientists can identify promising derivatives before conducting expensive experimental trials. This approach not only saves time but also reduces costs associated with traditional drug development methods.

The pharmacological profile of 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride is still being fully characterized, but preliminary studies suggest that it may have broad therapeutic potential. Its ability to interact with multiple targets makes it an attractive candidate for combination therapies, where it could be used alongside other drugs to achieve synergistic effects. Additionally, its structural similarity to known bioactive compounds suggests that it may share some mechanisms of action, providing insights into how similar molecules exert their effects on biological systems.

In conclusion, 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride (CAS No. 1394718-44-5) represents a significant advancement in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for developing new treatments for various diseases. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in future medical breakthroughs.

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Amadis Chemical Company Limited
(CAS:1394718-44-5)6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride
A1058575
清らかである:99%/99%
はかる:1g/5g
価格 ($):436.0/1264.0